Biological activity of Oxyresveratrol 2-O-beta-D-glucopyranoside.
Biological activity of Oxyresveratrol 2-O-beta-D-glucopyranoside.
An In-depth Technical Guide to the Biological Activity of Oxyresveratrol 2-O-beta-D-glucopyranoside
Executive Summary
Oxyresveratrol 2-O-beta-D-glucopyranoside is a naturally occurring stilbenoid glycoside demonstrating significant potential in therapeutic and cosmeceutical applications. Primarily found in plants of the Morus genus, such as white mulberry (Morus alba L.), it also functions as a key intestinal metabolite of the more complex stilbene, Mulberroside A.[1][2] This guide provides a technical overview of its primary biological activities, focusing on its potent tyrosinase inhibition and its promising anti-inflammatory effects. We will delve into the mechanistic underpinnings of these activities, provide validated experimental protocols for their assessment, and discuss the compound's metabolic fate. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this molecule's scientific landscape.
Introduction: Chemical Identity and Scientific Rationale
Oxyresveratrol 2-O-beta-D-glucopyranoside (O2G) is a derivative of oxyresveratrol, a well-studied antioxidant and anti-inflammatory agent.[3] The addition of a β-D-glucopyranoside moiety at the 2-O position significantly alters its physicochemical properties, which in turn influences its biological interactions and pharmacokinetic profile. Understanding O2G is critical, not only as a standalone compound but also as a bioactive metabolite that may mediate the effects of other natural products like Mulberroside A.[1][2]
Table 1: Physicochemical Properties of Oxyresveratrol 2-O-beta-D-glucopyranoside
| Property | Value | Source(s) |
| CAS Number | 392274-22-5 | [1][4] |
| Molecular Formula | C₂₀H₂₂O₉ | [4] |
| Molecular Weight | 406.4 g/mol | [1][4] |
| IUPAC Name | (2S,3R,4S,5S,6R)-2-[2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | [4] |
| Natural Source(s) | Root barks of Morus alba L., Morus nigra | [1][4][5] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [1] |
Core Biological Activity I: Potent Tyrosinase Inhibition
One of the most well-documented activities of O2G is its potent inhibition of tyrosinase, the key enzyme in melanin biosynthesis. This activity positions it as a promising candidate for applications in dermatology and cosmetology for treating hyperpigmentation disorders and for skin lightening.
Mechanism of Action: A Superior Inhibitor
Tyrosinase catalyzes the rate-limiting steps of melanogenesis. O2G has been shown to be a highly effective tyrosinase inhibitor, with studies reporting an IC₅₀ value of 29.75 μM.[5] Notably, its inhibitory activity is reported to be superior to that of kojic acid, a widely used standard in the field.[1] While the precise binding mechanism requires further elucidation, it is hypothesized that, like its aglycone oxyresveratrol, it interacts with the active site of the enzyme. Molecular docking studies on oxyresveratrol suggest a key hydrogen bond formation with the Met280 residue of tyrosinase, an interaction that may be preserved or altered by the glucoside moiety.[2] The glycosylation may enhance solubility and stability, facilitating better interaction with the enzyme in aqueous assay conditions compared to its less soluble parent compound.
Experimental Workflow: In Vitro Tyrosinase Inhibition Assay
The following protocol provides a self-validating system for assessing the inhibitory potential of O2G against mushroom tyrosinase, a common model enzyme.
Caption: Workflow for the in vitro mushroom tyrosinase inhibition assay.
Detailed Protocol: Mushroom Tyrosinase Inhibition Assay
-
Reagent Preparation:
-
Phosphate Buffer (100 mM, pH 6.8): Prepare by mixing appropriate volumes of monobasic and dibasic sodium phosphate solutions.
-
Mushroom Tyrosinase (1000 U/mL): Dissolve lyophilized mushroom tyrosinase in cold phosphate buffer. Aliquot and store at -20°C. Dilute to a working concentration of 100 U/mL just before use.
-
L-DOPA (10 mM): Dissolve L-3,4-dihydroxyphenylalanine in phosphate buffer. Prepare fresh daily as it is susceptible to auto-oxidation.
-
Test Compound (O2G): Prepare a 10 mM stock solution in DMSO. Create serial dilutions in DMSO to achieve the desired final concentrations for the assay. Kojic acid should be used as a positive control.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 140 µL of phosphate buffer.
-
Add 20 µL of the tyrosinase working solution (100 U/mL).
-
Add 20 µL of the test compound dilution (or DMSO for the vehicle control).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.
-
Immediately measure the absorbance at 475 nm (A₀) using a microplate reader.
-
Incubate the plate at 25°C for 20 minutes.
-
Measure the final absorbance at 475 nm (A₂₀).
-
-
Data Analysis:
-
Calculate the change in absorbance (ΔA = A₂₀ - A₀) for each well.
-
The percent inhibition is calculated using the formula: % Inhibition = [1 - (ΔA_sample / ΔA_control)] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Core Biological Activity II: Anti-inflammatory Effects
O2G has demonstrated significant anti-inflammatory properties, particularly in its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[1] This activity is likely mediated through pathways similar to its aglycone, oxyresveratrol, which is known to suppress pro-inflammatory mediators by targeting key signaling cascades.[6][7]
Mechanism of Action: Attenuation of Inflammatory Signaling
In macrophages, bacterial LPS triggers a potent inflammatory response via Toll-like receptor 4 (TLR4). This activation leads to the downstream engagement of signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[2][3] These pathways converge to induce the expression of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS), which produces large amounts of NO, a key inflammatory mediator. Studies on oxyresveratrol show it effectively suppresses the release of NO, TNF-α, IL-1β, and IL-6 by inhibiting these MAPK and NF-κB pathways.[2][7] It is highly probable that O2G exerts its anti-inflammatory effects through a similar mechanism, either directly or after being metabolized to oxyresveratrol.
Caption: LPS-induced inflammatory signaling and putative inhibition by O2G.
Detailed Protocol: Nitric Oxide (NO) Inhibition Assay in RAW264.7 Cells
-
Cell Culture and Seeding:
-
Culture RAW264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
Prepare stock solutions of O2G in sterile DMSO. Further dilute in complete culture medium to final desired concentrations (ensure final DMSO concentration is <0.1%).
-
Remove the old medium from the cells and replace it with 100 µL of medium containing the test compound dilutions.
-
Incubate for 1 hour at 37°C.
-
Stimulate the cells by adding 10 µL of LPS solution (final concentration 1 µg/mL). A non-stimulated control and a vehicle control (DMSO + LPS) must be included.
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours of incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare the Griess Reagent by mixing equal volumes of Reagent A (1% sulfanilamide in 5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Add 50 µL of the Griess Reagent to each 50 µL of supernatant.
-
Incubate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the percentage of NO production inhibition relative to the LPS-stimulated vehicle control.
-
It is crucial to perform a concurrent cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Pharmacokinetics, Metabolism, and Synthesis
The therapeutic potential of any compound is intrinsically linked to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Metabolic Pathway
O2G is a key intermediate in the metabolism of Mulberroside A, a diglucoside of oxyresveratrol. Following oral administration, Mulberroside A is not absorbed intact but is first hydrolyzed by intestinal bacteria.[2] This process sequentially removes the glucose moieties, yielding O2G and subsequently the aglycone, oxyresveratrol.[2] Oxyresveratrol is then rapidly absorbed and undergoes extensive phase II metabolism in the liver, primarily forming glucuronide and sulfate conjugates which are then excreted.[2][8] Therefore, the in vivo biological effects observed after consuming Morus extracts may be attributable to this cascade of metabolites, including O2G.
Caption: Metabolic fate of Mulberroside A via O2G to final conjugates.
Chemical Synthesis and Formulation
While O2G can be isolated from natural sources, chemical synthesis provides a scalable and standardized alternative. A facile four-step synthesis has been reported, which primarily involves the selective protection of hydroxyl groups followed by a Wittig olefination to construct the stilbene backbone.[] For pre-clinical in vivo studies, proper formulation is critical to ensure solubility and bioavailability.
Protocol: Preparation of an In Vivo Formulation
This protocol is adapted for preparing a clear solution suitable for oral gavage or intraperitoneal injection in animal models.[5]
-
Stock Solution: Prepare a concentrated stock solution of O2G in 100% DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation (Example): The vehicle consists of PEG300, Tween-80, and Saline (0.9% NaCl).
-
Formulation Steps (for a final 1 mL solution):
-
Take 100 µL of the DMSO stock solution (25 mg/mL).
-
Add 400 µL of PEG300. Mix thoroughly by vortexing until the solution is clear.
-
Add 50 µL of Tween-80. Mix again until clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. Mix thoroughly.
-
The final concentration will be 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. The solution should be prepared fresh before each use.
-
Conclusion and Future Directions
Oxyresveratrol 2-O-beta-D-glucopyranoside stands out as a bioactive stilbenoid with well-defined efficacy in tyrosinase inhibition and significant potential as an anti-inflammatory agent. Its role as a key intestinal metabolite of Mulberroside A underscores the importance of studying glycosylated natural products to understand their true in vivo effects.
Future research should focus on:
-
In Vivo Efficacy: Conducting animal studies to validate the in vitro anti-inflammatory and skin-depigmenting effects.
-
Mechanistic Deep-Dive: Moving beyond NO inhibition to assess its impact on a broader range of cytokines and explore its precise interactions with the NF-κB and MAPK signaling pathways.
-
Comparative Pharmacokinetics: Directly comparing the bioavailability and metabolic profile of O2G against its parent compound, oxyresveratrol, to understand the functional role of the glucoside moiety in absorption and distribution.
-
Advanced Formulation: Developing novel delivery systems (e.g., nanoemulsions, liposomes) to enhance its stability and dermal penetration for topical applications.
References
-
Hornedo-Ortega, R., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. Journal of Agricultural and Food Chemistry. Available from: [Link]
-
Likhitwitayawuid, K. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. Molecules, 26(14), 4212. Available from: [Link]
-
Xu, L., et al. (2015). Advances in the Study of Oxyresveratrol. ResearchGate. Available from: [Link]
-
PubChem. (n.d.). oxyresveratrol 2-O-beta-D-glucopyranoside. National Center for Biotechnology Information. Retrieved from [Link]
-
Hornedo-Ortega, R., et al. (2022). Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties. ACS Publications. Available from: [Link]
-
Likhitwitayawuid, K. (2021). Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems. MDPI. Available from: [Link]
-
Phetchrawat, K., et al. (2019). Comparative pharmacokinetics of oxyresveratrol alone and in combination with piperine as a bioenhancer in rats. BMC Complementary and Alternative Medicine, 19(1), 235. Available from: [Link]
Sources
- 1. Oxyresveratrol 2-O-beta-D-glucopyranoside | CAS:392274-22-5 | Manufacturer ChemFaces [chemfaces.com]
- 2. Oxyresveratrol: Sources, Productions, Biological Activities, Pharmacokinetics, and Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oxyresveratrol 2-O-beta-D-glucopyranoside | C20H22O9 | CID 11058597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Oxyresveratrol and Gnetol Glucuronide Metabolites: Chemical Production, Structural Identification, Metabolism by Human and Rat Liver Fractions, and In Vitro Anti-inflammatory Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
